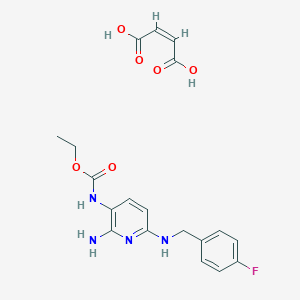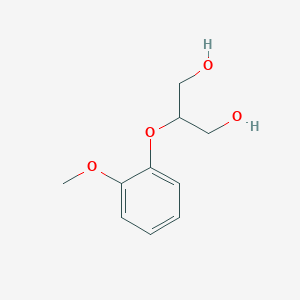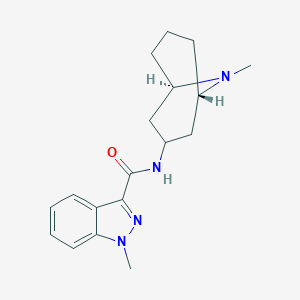
(2R)-2-氨基-N-苄基-3-羟基丙酰胺
描述
(2R)-2-Amino-N-benzyl-3-hydroxypropanamide, commonly known as benzylhydroxypropanamide, is a synthetic organic compound with a wide range of biomedical applications that has been studied extensively by scientists. It is a chiral amide and can be used as a building block for a variety of compounds, including drugs and other pharmaceuticals. This compound is also used in the synthesis of other compounds, such as peptides and proteins. Benzylhydroxypropanamide is a versatile compound, with many potential applications in the biomedical and pharmaceutical fields.
科学研究应用
Antiepileptic Drug
Lacosamide, a third-generation antiepileptic drug, was first approved in 2008 as adjunctive therapy for partial-onset seizures (POS) in adults . In 2014, lacosamide was approved as monotherapy for POS by the US Food and Drug Administration (FDA) . Unlike traditional sodium channel blockers affecting fast inactivation, lacosamide selectively enhances sodium channel slow inactivation . This mechanism of action results in stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .
Pharmacokinetics and Pharmacodynamics
Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Oral bioavailability is high (100 %) for a dose up to 800 mg . Bioavailability is irrespective of food intake . Variability in pharmacokinetic parameters is low (coefficients of variation almost all <20 %) . The pharmacokinetic profile of lacosamide is consistent in healthy subjects and across different patient populations studied . Lacosamide elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .
Drug Interactions
Lacosamide does not induce or inhibit cytochrome P450 enzymes or known drug transporter systems, has low protein binding of less than 15 % and, because it has multiple elimination pathways, it has no clinically relevant interactions with commonly prescribed medications . Lacosamide does not affect pharmacokinetics and pharmacodynamics of oral contraceptives, digoxin or warfarin .
Metabolism
Lacosamide is metabolized by CYP2C19, CYP2C9, and CYP3A4 into pharmacologically inactive O-desmethyl-lacosamide and primarily undergoes renal elimination .
Research Chemical
Desacetyl Desmethyl Lacosamide is available as a research chemical and analytical standard . It can be used for highly accurate and reliable data analysis .
Commercial Availability
Desacetyl Desmethyl Lacosamide is commercially available and can be purchased from various manufacturers .
作用机制
Target of Action
The primary target of Desacetyl Desmethyl Lacosamide is the voltage-gated sodium channels . Unlike traditional sodium channel blockers affecting fast inactivation, this compound selectively enhances sodium channel slow inactivation .
Mode of Action
Desacetyl Desmethyl Lacosamide interacts with its targets by stabilizing hyperexcitable neuronal membranes, inhibiting neuronal firing, and reducing long-term channel availability without affecting physiological function . This selective enhancement of slow inactivation of sodium channels results in a decrease in pathological neuronal excitability .
Biochemical Pathways
The compound’s action primarily affects the sodium channel signaling pathway. By enhancing slow inactivation, it reduces the availability of sodium channels for activation, thereby decreasing the likelihood of pathological neuronal firing .
Pharmacokinetics
Desacetyl Desmethyl Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The elimination from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Result of Action
The molecular and cellular effects of Desacetyl Desmethyl Lacosamide’s action include stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability . These effects result in a decrease in pathological neuronal excitability, contributing to its therapeutic effects .
Action Environment
Age can influence the elimination half-life of the compound, with elderly subjects showing slightly longer half-lives . The compound’s action, efficacy, and stability are also likely to be influenced by individual patient factors, including genetic variations in sodium channels and other elements of neuronal excitability.
属性
IUPAC Name |
(2R)-2-amino-N-benzyl-3-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCNJBXJCACFCM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228150 | |
| Record name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-N-benzyl-3-hydroxypropanamide | |
CAS RN |
175481-39-7 | |
| Record name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Amino-N-benzyl-3-hydroxypropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-AMINO-N-BENZYL-3-HYDROXYPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWX32A3SZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)


![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)








